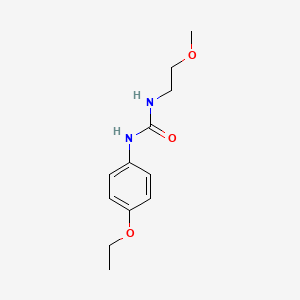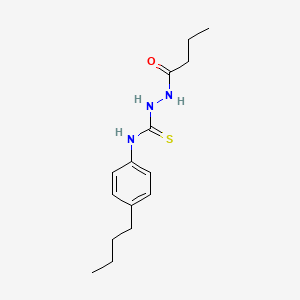![molecular formula C17H18N2O3 B4778489 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4778489.png)
3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one
Descripción general
Descripción
3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one, also known as APC, is a chemical compound with potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for synthesis and study. In
Mecanismo De Acción
The mechanism of action of 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one is not fully understood, but it is believed to involve the binding of the molecule to specific targets in cells. One proposed mechanism is that 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one binds to DNA through intercalation, which can lead to changes in DNA structure and function. 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one may also interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. In cells, 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has been shown to induce DNA damage and apoptosis, which can lead to cell death. 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. In addition, 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one is its high specificity for damaged DNA, which makes it a useful tool for studying DNA repair mechanisms. 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one is also relatively easy to synthesize and has a high yield. However, one limitation of 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one is its potential toxicity, which can limit its use in certain experiments. In addition, 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one may not be suitable for studying certain types of DNA damage or protein-protein interactions.
Direcciones Futuras
There are many potential future directions for research on 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one. One area of interest is the development of new synthesis methods for 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one and related compounds. Another area of interest is the use of 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has been studied for its potential applications in a variety of scientific research fields. One area of interest is its use as a fluorescent probe for detecting DNA damage. 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has been shown to bind specifically to damaged DNA, making it a useful tool for studying DNA repair mechanisms. 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has also been studied for its potential use as a therapeutic agent for cancer and other diseases. In addition, 3-[(4-allyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has been used as a tool for studying protein-protein interactions and enzyme activity.
Propiedades
IUPAC Name |
3-(4-prop-2-enylpiperazine-1-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-7-18-8-10-19(11-9-18)16(20)14-12-13-5-3-4-6-15(13)22-17(14)21/h2-6,12H,1,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCZVIFNDKXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(prop-2-en-1-yl)piperazin-1-yl]carbonyl}-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(ethylsulfonyl)(methyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4778408.png)
![1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine](/img/structure/B4778420.png)
![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4778428.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4778435.png)
![N-(2-furylmethyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4778436.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4778450.png)

![N'-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4778458.png)
![1-[2-(4-biphenylyloxy)ethyl]-1H-benzimidazole](/img/structure/B4778459.png)
![N-[3-(4-oxo-3(4H)-quinazolinyl)propyl]nicotinamide](/img/structure/B4778460.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4778461.png)
![4-chloro-5-cyclopropyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4778462.png)

